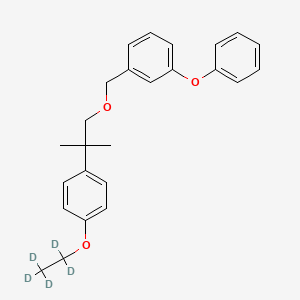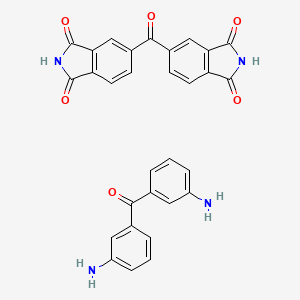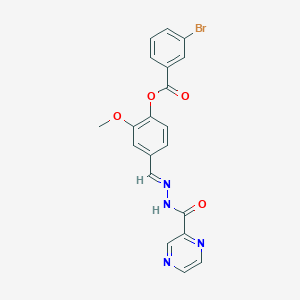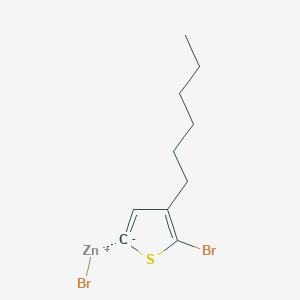
Zinc, bromo(5-bromo-4-hexyl-2-thienyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zinc, bromo(5-bromo-4-hexyl-2-thienyl)-: is an organozinc compound that features a zinc atom bonded to a bromo-substituted thiophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of zinc, bromo(5-bromo-4-hexyl-2-thienyl)- typically involves the reaction of 5-bromo-4-hexyl-2-thienyl bromide with a zinc reagent. One common method is the use of highly reactive Rieke zinc (Zn*) to facilitate the formation of the organozinc compound .
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the thiophene ring may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromo substituents to hydrogen, forming the corresponding thiophene derivative.
Substitution: The compound is highly reactive in substitution reactions, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are used.
Substitution: Palladium catalysts (e.g., Pd(PPh₃)₄) and bases like potassium carbonate (K₂CO₃) are commonly used in cross-coupling reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophene derivatives.
Substitution: Various substituted thiophenes, depending on the coupling partner used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Cross-Coupling Reactions: Widely used in Suzuki–Miyaura coupling to form carbon-carbon bonds.
Polymer Synthesis: Utilized in the synthesis of regioregular polythiophenes for electronic applications.
Biology and Medicine:
Drug Development:
Industry:
Electronic Materials: Used in the production of conductive polymers and organic semiconductors.
Wirkmechanismus
The compound exerts its effects primarily through its reactivity in organometallic reactions. In Suzuki–Miyaura coupling, the zinc atom facilitates the transmetalation step, transferring the thiophene moiety to a palladium catalyst, which then undergoes reductive elimination to form the desired carbon-carbon bond .
Vergleich Mit ähnlichen Verbindungen
- Zinc, bromo(5-bromo-2-thienyl)-
- Zinc, bromo(5-bromo-4-methyl-2-thienyl)-
Uniqueness: Zinc, bromo(5-bromo-4-hexyl-2-thienyl)- is unique due to its hexyl substituent, which can influence its solubility and reactivity compared to other bromo-substituted thiophene zinc compounds .
Eigenschaften
CAS-Nummer |
144634-74-2 |
|---|---|
Molekularformel |
C10H14Br2SZn |
Molekulargewicht |
391.5 g/mol |
IUPAC-Name |
5-bromo-4-hexyl-2H-thiophen-2-ide;bromozinc(1+) |
InChI |
InChI=1S/C10H14BrS.BrH.Zn/c1-2-3-4-5-6-9-7-8-12-10(9)11;;/h7H,2-6H2,1H3;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
PTIWITVRDMXNSW-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCC1=C(S[C-]=C1)Br.[Zn+]Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2,4-dimethylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12055594.png)

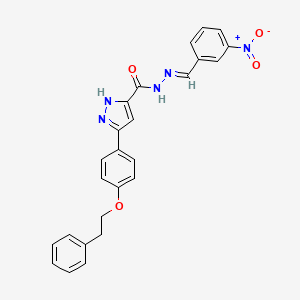
![(2R)-1-[(1S)-1-Aminoethyl]-2-(diphenylphosphino)ferrocene](/img/structure/B12055618.png)

![9-((3aR,4R,6S,6aS)-6-(chloromethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-amine](/img/structure/B12055631.png)
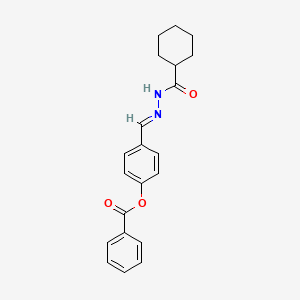
![[2-methoxy-4-[(E)-(2-naphthalen-2-yloxypropanoylhydrazinylidene)methyl]phenyl] 3-bromobenzoate](/img/structure/B12055638.png)

![N'-[(E)-(3-bromophenyl)methylidene]-2-hydroxy-4-oxo-1-propyl-1,4-dihydroquinoline-3-carbohydrazide](/img/structure/B12055644.png)
